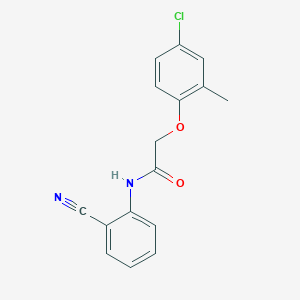
Phenyl 2,5-dibromobenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl 2,5-dibromobenzenesulfonate, also known as DBBPS, is a chemical compound that has gained significant attention in the field of scientific research. It is a sulfonate ester that is commonly used as a reagent for the synthesis of various organic compounds. DBBPS is a highly reactive compound that has several applications in the field of organic chemistry.
Applications De Recherche Scientifique
Phenyl 2,5-dibromobenzenesulfonate has several applications in the field of scientific research. It is commonly used as a reagent in the synthesis of various organic compounds. Phenyl 2,5-dibromobenzenesulfonate is also used as a fluorescent probe for the detection of proteins and nucleic acids. It has been used in the development of biosensors for the detection of glucose and other biomolecules. Phenyl 2,5-dibromobenzenesulfonate has also been used in the synthesis of new materials for use in optoelectronics and photonics.
Mécanisme D'action
Phenyl 2,5-dibromobenzenesulfonate is a highly reactive compound that can react with a variety of nucleophiles. The mechanism of action of Phenyl 2,5-dibromobenzenesulfonate involves the attack of a nucleophile on the sulfur atom of the sulfonate ester. This results in the formation of a new carbon-sulfur bond and the release of the phenyl group. The reaction is highly exothermic and can be used to drive other chemical reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of Phenyl 2,5-dibromobenzenesulfonate. However, it has been shown to be toxic to aquatic organisms and can cause skin irritation and eye damage in humans. It is important to handle Phenyl 2,5-dibromobenzenesulfonate with care and to follow proper safety protocols when working with the compound.
Avantages Et Limitations Des Expériences En Laboratoire
Phenyl 2,5-dibromobenzenesulfonate has several advantages for use in lab experiments. It is a highly reactive compound that can be used to drive other chemical reactions. It is also a fluorescent probe that can be used for the detection of proteins and nucleic acids. However, Phenyl 2,5-dibromobenzenesulfonate has limitations as well. It is a toxic compound that requires careful handling. It is also highly reactive and can be difficult to control in some reactions.
Orientations Futures
There are several future directions for research involving Phenyl 2,5-dibromobenzenesulfonate. One direction is the development of new materials for use in optoelectronics and photonics. Phenyl 2,5-dibromobenzenesulfonate has already been used in the synthesis of new materials, and further research in this area could lead to the development of new technologies. Another direction is the development of biosensors for the detection of biomolecules. Phenyl 2,5-dibromobenzenesulfonate has already been used in the development of biosensors, and further research in this area could lead to the development of more sensitive and specific biosensors. Finally, further research is needed to understand the biochemical and physiological effects of Phenyl 2,5-dibromobenzenesulfonate. This information is important for the safe handling and use of the compound in scientific research.
Méthodes De Synthèse
The synthesis of Phenyl 2,5-dibromobenzenesulfonate involves the reaction of phenol with sulfuric acid and bromine. The reaction results in the formation of phenyl 2,5-dibromobenzenesulfonate. The synthesis of Phenyl 2,5-dibromobenzenesulfonate is a straightforward process that can be carried out in a laboratory setting. The purity of the compound can be improved by recrystallization.
Propriétés
Nom du produit |
Phenyl 2,5-dibromobenzenesulfonate |
|---|---|
Formule moléculaire |
C12H8Br2O3S |
Poids moléculaire |
392.06 g/mol |
Nom IUPAC |
phenyl 2,5-dibromobenzenesulfonate |
InChI |
InChI=1S/C12H8Br2O3S/c13-9-6-7-11(14)12(8-9)18(15,16)17-10-4-2-1-3-5-10/h1-8H |
Clé InChI |
KKNXEECEILHGIP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OS(=O)(=O)C2=C(C=CC(=C2)Br)Br |
SMILES canonique |
C1=CC=C(C=C1)OS(=O)(=O)C2=C(C=CC(=C2)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-fluoro-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B267670.png)
![1-[3-(1-Naphthyl)acryloyl]azepane](/img/structure/B267671.png)
![N-{4-[(4-tert-butylbenzoyl)amino]phenyl}isonicotinamide](/img/structure/B267673.png)
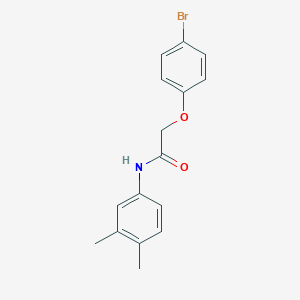
![1-[(2-Bromo-4,6-dichlorophenoxy)acetyl]piperidine](/img/structure/B267677.png)
![N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)nicotinamide](/img/structure/B267678.png)
![4-Ethyl-5-methyl-2-{[(4-methylphenoxy)acetyl]amino}-3-thiophenecarboxamide](/img/structure/B267680.png)
![4-ethoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B267681.png)
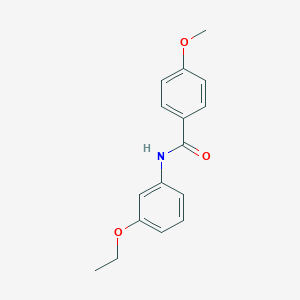
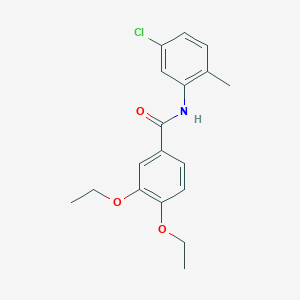
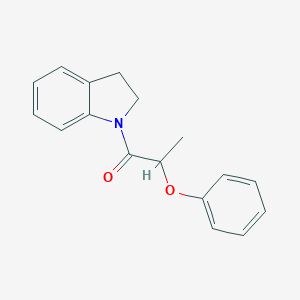
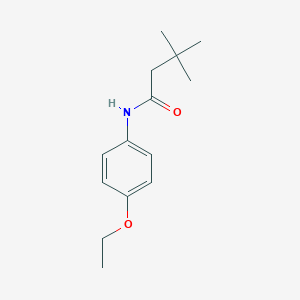
![N-[4-(aminosulfonyl)phenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide](/img/structure/B267689.png)
